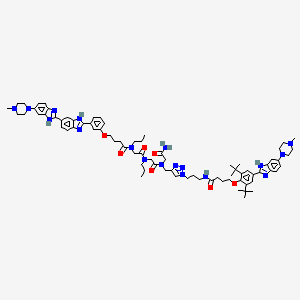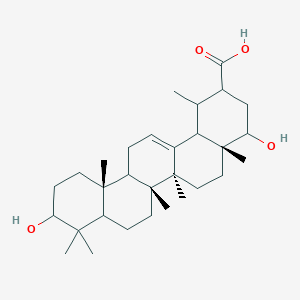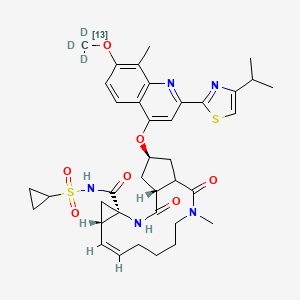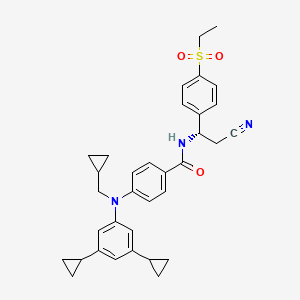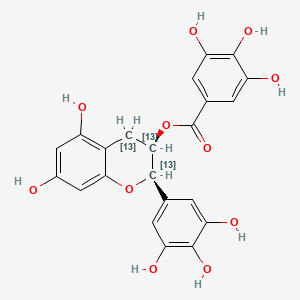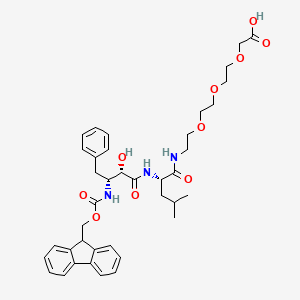
cIAP1 Ligand-Linker Conjugates 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1 Ligand-Linker Conjugates 14 is a compound that consists of an inhibitor of apoptosis protein ligand targeting the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. This compound is primarily used in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 14 involves the incorporation of an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques to link the inhibitor of apoptosis protein ligand and the proteolysis-targeting chimera linker through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet manufactured on an industrial scale .
化学反応の分析
Types of Reactions
cIAP1 Ligand-Linker Conjugates 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired chemical transformation and the nature of the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups .
科学的研究の応用
cIAP1 Ligand-Linker Conjugates 14 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are valuable tools for studying protein degradation and cellular processes.
Biology: In biological research, this compound is used to investigate the role of inhibitor of apoptosis proteins in cell signaling and apoptosis regulation.
Medicine: The compound has potential therapeutic applications in the treatment of diseases involving dysregulated apoptosis, such as cancer. It is used in preclinical studies to explore its efficacy as a targeted therapy.
作用機序
cIAP1 Ligand-Linker Conjugates 14 exerts its effects by targeting the E3 ubiquitin ligase through its inhibitor of apoptosis protein ligand component. This interaction leads to the ubiquitination and subsequent degradation of specific target proteins. The proteolysis-targeting chimera linker facilitates the recruitment of the target protein to the ubiquitin-proteasome system, resulting in its degradation. This mechanism is utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
類似化合物との比較
Similar Compounds
E3 ligase Ligand-Linker Conjugates 36: Similar to cIAP1 Ligand-Linker Conjugates 14, this compound also targets the E3 ubiquitin ligase and is used in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs).
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: These compounds target the von Hippel-Lindau E3 ubiquitin ligase and are used in the development of proteolysis-targeting chimeras (PROTACs).
Uniqueness
This compound is unique due to its specific targeting of the E3 ubiquitin ligase through the inhibitor of apoptosis protein ligand. This specificity allows for precise modulation of protein degradation pathways, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C39H49N3O10 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C39H49N3O10/c1-26(2)22-34(37(46)40-16-17-49-18-19-50-20-21-51-25-35(43)44)41-38(47)36(45)33(23-27-10-4-3-5-11-27)42-39(48)52-24-32-30-14-8-6-12-28(30)29-13-7-9-15-31(29)32/h3-15,26,32-34,36,45H,16-25H2,1-2H3,(H,40,46)(H,41,47)(H,42,48)(H,43,44)/t33-,34+,36+/m1/s1 |
InChIキー |
DCRUHCTZKLQUKA-ZHAMFGDSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


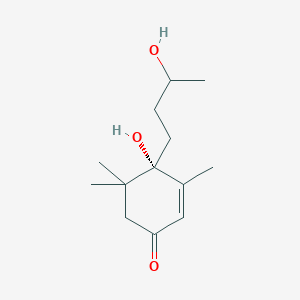

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
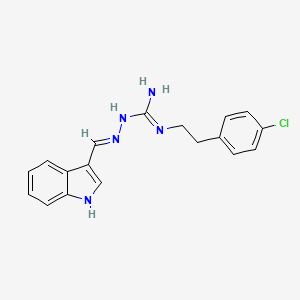

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
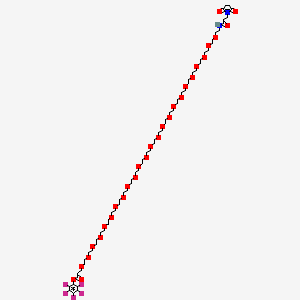
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
